molecular formula C20H14Br2N4 B14870940 N,N'-bis(4-bromophenyl)quinoxaline-2,3-diamine

N,N'-bis(4-bromophenyl)quinoxaline-2,3-diamine

Cat. No.: B14870940
M. Wt: 470.2 g/mol
InChI Key: NVDLICVFRRZMPR-UHFFFAOYSA-N
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Description

N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by the presence of two bromophenyl groups attached to the quinoxaline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine typically involves the condensation of o-phenylenediamine with 4-bromobenzil under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is heated to facilitate the formation of the quinoxaline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N2,N3-bis(4-fluorophenyl)quinoxaline-2,3-diamine
  • N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine
  • 2,3-di(thio-4-chlorophenyl)quinoxaline

Uniqueness

N2,N3-bis(4-bromophenyl)quinoxaline-2,3-diamine is unique due to the presence of bromine atoms, which can significantly influence its chemical reactivity and biological activity. The bromine atoms can participate in halogen bonding, which can enhance the compound’s ability to interact with biological targets .

Properties

Molecular Formula

C20H14Br2N4

Molecular Weight

470.2 g/mol

IUPAC Name

2-N,3-N-bis(4-bromophenyl)quinoxaline-2,3-diamine

InChI

InChI=1S/C20H14Br2N4/c21-13-5-9-15(10-6-13)23-19-20(24-16-11-7-14(22)8-12-16)26-18-4-2-1-3-17(18)25-19/h1-12H,(H,23,25)(H,24,26)

InChI Key

NVDLICVFRRZMPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC=C(C=C3)Br)NC4=CC=C(C=C4)Br

Origin of Product

United States

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